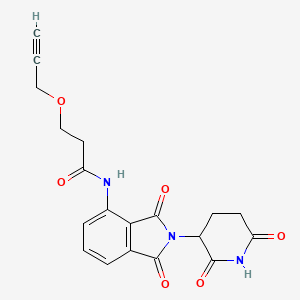

Pomalidomide-CO-PEG1-propargyl

Description

Historical Context of Immunomodulatory Drugs (IMiDs) in Chemical Biology and Their Evolution as E3 Ligase Modulators

The story of Immunomodulatory Drugs (IMiDs) is a fascinating journey of scientific discovery, beginning with the infamous tragedy of thalidomide (B1683933) in the late 1950s and early 1960s. tenovapharma.comenamine.net Initially marketed as a sedative, thalidomide was found to cause severe birth defects, leading to its withdrawal. enamine.netmdpi.com However, subsequent research uncovered its potent anti-inflammatory and anti-angiogenic properties, leading to its repurposing for treating conditions like erythema nodosum leprosum and, eventually, multiple myeloma. enamine.netmdpi.comnih.gov

This revival sparked the development of thalidomide analogs, including lenalidomide (B1683929) and pomalidomide (B1683931), which exhibited enhanced potency and different safety profiles. enamine.netacs.org For years, the precise mechanism of action of these IMiDs remained elusive. A landmark breakthrough occurred in 2010 when scientists identified Cereblon (CRBN) as the primary molecular target of thalidomide. researchgate.netunipg.itmedchemexpress.com

This discovery was pivotal, revealing that IMiDs are not traditional inhibitors but function as "molecular glues." nih.govtenovapharma.com They bind to CRBN, which is a substrate receptor component of the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex. researchgate.netunipg.itnih.gov This binding event alters the surface of CRBN, inducing the recruitment of proteins that are not its natural substrates (termed "neosubstrates"). researchgate.netunipg.itmedchemexpress.com Once recruited, these neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), are marked for destruction by the proteasome. nih.govmedchemexpress.comfrontiersin.org The degradation of these specific transcription factors is responsible for the potent anti-myeloma and immunomodulatory effects of drugs like pomalidomide. nih.govfrontiersin.org This newfound understanding of IMiDs as modulators of E3 ligase activity transformed them from drugs with a mysterious mechanism into powerful tools for chemical biology and the foundation for the rational design of targeted protein degraders. researchgate.nettenovapharma.com

Fundamental Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs represent a paradigm shift from occupancy-driven pharmacology to an event-driven one. Instead of blocking a protein's active site, PROTACs eliminate the entire protein from the cell, offering a powerful strategy to target proteins previously considered "undruggable," such as scaffolding proteins and transcription factors. nih.govresearchgate.net

Architecture of Bifunctional Degraders and Mechanism of Action

PROTACs are heterobifunctional molecules, meaning they consist of three distinct components:

A Protein of Interest (POI) Ligand: This "warhead" is designed to bind specifically to the target protein that is intended for degradation. unipg.itnih.gov

An E3 Ligase Ligand: This moiety binds to an E3 ubiquitin ligase. Ligands for CRBN (like pomalidomide) and von Hippel-Lindau (VHL) are the most commonly used. frontiersin.orgnih.gov

A Linker: This chemical chain connects the POI ligand and the E3 ligase ligand. The nature and length of the linker are critical for the efficacy of the PROTAC, as it must orient the POI and the E3 ligase in a way that facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). unipg.itnih.gov

The mechanism of action is catalytic. portlandpress.com A single PROTAC molecule can bind to a target protein and an E3 ligase, bringing them into close proximity. nih.govresearchgate.net This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. frontiersin.orgresearchgate.net The resulting polyubiquitin (B1169507) chain acts as a molecular flag, signaling the cell's proteasome to recognize and degrade the tagged protein. portlandpress.comresearchgate.net After the target protein is ubiquitinated, the PROTAC dissociates and can engage another target protein and E3 ligase, repeating the cycle. portlandpress.comresearchgate.net

Role of E3 Ubiquitin Ligases in Mediating Protein Degradation

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) to attach ubiquitin to substrate proteins. frontiersin.org The E3 ubiquitin ligases are the key players in determining substrate specificity. researchgate.net The human genome encodes over 600 different E3 ligases, each responsible for recognizing specific proteins for degradation. researchgate.netnanoimagingservices.com

PROTAC technology hijacks this natural system. By containing a ligand for a specific E3 ligase (e.g., CRBN), a PROTAC essentially reprograms that ligase to target a new protein—the one bound by the PROTAC's other end. frontiersin.orgnih.gov The choice of E3 ligase is a critical aspect of PROTAC design, as the expression levels of different E3 ligases can vary between tissues and cell types. nih.gov This offers the potential to develop tissue-selective degraders by choosing an E3 ligase that is predominantly expressed in the target tissue, potentially minimizing off-target effects. nih.gov While many E3 ligases exist, the development of specific, high-affinity small molecule ligands has limited the most commonly used ones in PROTACs to CRBN, VHL, IAPs, and MDM2. researchgate.netfrontiersin.org

Pomalidomide-CO-PEG1-propargyl as a Versatile Degrader Building Block for PROTAC Synthesis

The modular nature of PROTACs necessitates the availability of well-defined chemical building blocks to streamline their synthesis. This compound is a prime example of such a building block, specifically designed for the rapid and efficient construction of CRBN-recruiting PROTACs. tenovapharma.comtenovapharma.com

This molecule is a ready-to-use conjugate that incorporates the essential features of a PROTAC's E3 ligase-recruiting arm. tenovapharma.com It contains the pomalidomide moiety, which serves as the high-affinity ligand for the CRBN E3 ligase. tenovapharma.commedchemexpress.com This is connected to a short polyethylene (B3416737) glycol (PEG1) linker, which provides spacing and can influence the physicochemical properties of the final PROTAC. beilstein-journals.org Crucially, the linker terminates in a propargyl group—a terminal alkyne. tenovapharma.commedchemexpress.com

The propargyl functional group makes this compound exceptionally versatile for PROTAC synthesis. tenovapharma.com It is primed for use in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.com This allows chemists to easily and efficiently "click" this building block onto a POI ligand that has been functionalized with a complementary azide (B81097) group. This modular and high-yielding approach significantly accelerates the creation of PROTAC libraries, where different linkers and attachment points can be systematically varied to find the optimal degrader for a specific target. sigmaaldrich.com The synthesis of these building blocks themselves can be challenging, but new methods, such as microwave-assisted synthesis, are being developed to improve yields and reduce reaction times. rsc.org

Below are the chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₉H₁₇N₃O₆ |

| Molecular Weight | 383.36 g/mol |

| Description | A degrader building block containing a Pomalidomide-based Cereblon (CRBN) E3 ligase ligand, a PEG1 linker, and a terminal propargyl group for click chemistry conjugation. tenovapharma.com |

| Application | Used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation research. tenovapharma.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-prop-2-ynoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6/c1-2-9-28-10-8-15(24)20-12-5-3-4-11-16(12)19(27)22(18(11)26)13-6-7-14(23)21-17(13)25/h1,3-5,13H,6-10H2,(H,20,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECGAXFLPKIXPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Advanced Design Principles of Pomalidomide Co Peg1 Propargyl

Rational Design of Pomalidomide-CO-PEG1-propargyl

Pomalidomide (B1683931) is a well-established immunomodulatory imide drug (IMiD) that functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase complex. medchemexpress.comnih.gov CRBN is a substrate receptor within the CUL4-DDB1-RBX1 E3 ligase complex. nih.gov By binding to CRBN, pomalidomide effectively hijacks this cellular machinery, redirecting its activity towards a new protein substrate brought into proximity by the PROTAC molecule. selleckchem.comnih.gov

The interaction between pomalidomide and CRBN is a cornerstone of its use in PROTACs. targetmol.com Pomalidomide and its analogs, such as thalidomide (B1683933) and lenalidomide (B1683929), are among the most utilized E3 ligase ligands in PROTAC design. medchemexpress.comselleckchem.com This widespread use is due to their high affinity for CRBN and their ability to induce the degradation of specific target proteins when incorporated into a PROTAC construct. medchemexpress.com The pomalidomide moiety, therefore, serves as the "anchor" that engages the cell's protein degradation system.

Key Research Findings on Pomalidomide as a CRBN Ligand:

| Feature | Description |

| Binding Target | Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. selleckchem.com |

| Mechanism | Acts as a "molecular glue" to induce proximity between CRBN and target proteins. medchemexpress.com |

| Application | Widely used as an E3 ligase-recruiting moiety in the design of heterobifunctional PROTACs. nih.govtargetmol.com |

| Significance | Enables the hijacking of the ubiquitin-proteasome system for targeted protein degradation. |

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). In this compound, a single polyethylene (B3416737) glycol (PEG) unit serves as the linker. PEG linkers are among the most common motifs used in PROTAC design, with statistical analysis showing their incorporation in a majority of reported PROTAC molecules. biochempeg.comnih.gov

The inclusion of a PEG linker offers several advantages:

Flexibility and Conformation: The flexibility of the PEG chain allows the two ends of the PROTAC to adopt a suitable orientation for the formation of a stable and productive ternary complex. precisepeg.comnih.gov The length of the linker is a crucial parameter that must be optimized for each specific target, as a linker that is too short may cause steric clashes, while one that is too long may not effectively bring the POI and E3 ligase into proximity. nih.gov

Synthetic Tractability: The use of bifunctionalized PEG units allows for the straightforward and systematic synthesis of PROTACs with varying linker lengths, facilitating the optimization of degradation efficiency. biochempeg.comjenkemusa.com

While longer PEG chains are common, the PEG1 unit in this specific compound provides a short, flexible spacer that can be optimal for certain target proteins where a minimal distance between the E3 ligase and the POI is required for efficient ubiquitination. nih.gov

The terminal propargyl group (a three-carbon chain containing an alkyne) is a key functional handle for the modular assembly of PROTACs. This alkyne moiety enables the use of "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the pomalidomide-linker construct to a ligand for the protein of interest. nih.govmedchemexpress.com

This bioorthogonal conjugation strategy offers significant advantages for PROTAC development:

Modularity and Efficiency: It allows for the rapid and efficient synthesis of a library of PROTACs by combining a common E3 ligase-linker building block (like this compound) with various azide-modified POI ligands. nih.gov This modular approach accelerates the discovery and optimization of potent degraders.

High Yield and Specificity: Click reactions are known for their high yields, mild reaction conditions, and high specificity, which simplifies the purification of the final PROTAC product.

Bioorthogonality: The reaction between an alkyne and an azide (B81097) is bioorthogonal, meaning it does not interfere with biological processes, which is a valuable feature for more advanced applications such as in-cell synthesis of PROTACs. acs.orgnih.govnih.gov

The propargyl group, therefore, transforms this compound into a versatile building block for the facile construction of a diverse range of PROTAC molecules.

Synthetic Methodologies for this compound and Related Analogues

The synthesis of this compound involves the strategic formation of stable chemical bonds to connect the three key moieties. The methodologies employed are designed to be robust and high-yielding.

The connection between the pomalidomide moiety and the PEG1 linker is typically achieved through the formation of a stable amide bond. nih.gov This is a common strategy in PROTAC synthesis. The amino group on the pomalidomide core can be acylated with a linker that has a reactive carboxylic acid or acyl chloride group. nih.govnih.gov

Common synthetic routes to achieve this linkage include:

Acylation of Pomalidomide: Reacting pomalidomide with a linker-acid chloride can form the amide bond directly. nih.gov

Peptide Coupling: Standard peptide coupling reagents (e.g., HBTU, HOBt) can be used to facilitate the amide bond formation between the pomalidomide amine and a carboxylic acid-terminated linker. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): An alternative route involves the reaction of 4-fluorothalidomide with an amine-terminated linker. The fluorine atom is displaced by the amine, followed by subsequent chemical modifications to yield the desired pomalidomide derivative. nih.govresearchgate.net

These methods are well-established in organic chemistry and provide reliable ways to attach linkers to the pomalidomide scaffold. researchgate.net

The introduction of the PEG1 linker is an integral part of the synthesis. Commercially available, bifunctional PEG reagents are often used. For this compound, a reagent containing a carboxylic acid (or its activated form) at one end and the propargyl group at the other would be reacted with the amino group of pomalidomide.

The general approach involves:

Activation of the Linker: The carboxylic acid end of the PEG1-propargyl linker is activated, for example, by converting it to an acyl chloride or using peptide coupling agents.

Coupling to Pomalidomide: The activated linker is then reacted with pomalidomide, leading to the formation of the amide bond and the final this compound product.

The availability of various bifunctional PEG linkers simplifies the synthesis and allows for the creation of a diverse set of PROTAC building blocks with different linker lengths and compositions. jenkemusa.comsinopeg.com

Integration of the Propargyl Terminal Alkyne Functionality

The defining feature of this compound is its terminal alkyne group, which serves as a versatile chemical handle for the facile construction of PROTAC molecules. The synthesis of this intermediate involves the strategic installation of a propargyl group onto a pomalidomide derivative via a short polyethylene glycol (PEG) linker.

The synthetic route typically commences with a pomalidomide core, which provides the necessary molecular recognition for the Cereblon (CRBN) E3 ubiquitin ligase. nih.govrsc.orgnih.gov The phthalimide (B116566) ring of pomalidomide presents a reactive site for the introduction of the linker. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide with an appropriate amine-terminated linker. nih.govrsc.orgresearchgate.net

In the case of this compound, a linker containing a single ethylene glycol unit and a terminal propargyl group is required. The synthesis can be conceptualized in a stepwise manner:

Preparation of the Linker: The linker, an amino-PEG1-propargyl moiety, is first synthesized. This can be achieved by reacting propargyl alcohol with a suitable activated ethylene glycol derivative that has a terminal amine protected with a group like Boc (tert-butyloxycarbonyl).

Coupling to Pomalidomide: The deprotected amino-PEG1-propargyl linker is then reacted with an activated pomalidomide precursor. A common method involves the acylation of the 4-amino group of pomalidomide with a carboxylic acid derivative of the PEG1-propargyl linker. researchgate.net

The terminal alkyne is crucial for its role in bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction allows for the efficient and specific ligation of the pomalidomide-linker moiety to a target protein ligand that has been functionalized with an azide group. The high efficiency, mild reaction conditions, and high yields of the CuAAC reaction make the propargyl group an ideal functional handle for PROTAC synthesis. nih.govmedchemexpress.com

Parallel Synthesis Approaches for High-Throughput PROTAC Library Generation Utilizing Alkyne Tags

The modular nature of PROTACs, consisting of an E3 ligase ligand, a linker, and a target protein ligand, lends itself to combinatorial and parallel synthesis strategies for the rapid generation of extensive libraries. nih.govnih.gov The alkyne functionality in this compound is instrumental in these high-throughput approaches. nih.govsigmaaldrich.com

By utilizing this compound as a common building block, a diverse array of PROTACs can be synthesized in parallel by reacting it with a library of azide-functionalized ligands for various target proteins. nih.gov This "click chemistry" approach simplifies the synthetic workflow and allows for the rapid exploration of the structure-activity relationship (SAR) of different PROTAC architectures. thermofisher.cn

A typical workflow for the parallel synthesis of a PROTAC library using this compound would involve:

Library of Azide-Functionalized Target Ligands: A collection of small molecules known to bind to different proteins of interest (POIs) is synthesized or procured. Each of these ligands is chemically modified to incorporate an azide group at a position that does not significantly hinder its binding to the target protein.

Parallel Click Reactions: The this compound is then dispensed into an array of reaction vessels (e.g., a 96-well plate). To each well, a different azide-functionalized target ligand is added, along with the necessary reagents for the CuAAC reaction (a copper(I) source and a reducing agent). nih.gov

High-Throughput Screening: The resulting library of PROTACs, often without the need for extensive purification, can then be directly subjected to high-throughput screening assays to evaluate their ability to induce the degradation of their respective target proteins. thermofisher.cn

The following table illustrates a hypothetical PROTAC library generated from this compound and a set of azide-functionalized kinase inhibitors.

| PROTAC ID | Target Protein Ligand (Azide-Functionalized) | E3 Ligase Ligand Building Block | Resulting PROTAC Structure |

| PROTAC-A | Azido-Dasatinib | This compound | Pomalidomide-PEG1-triazole-Dasatinib |

| PROTAC-B | Azido-Ibrutinib | This compound | Pomalidomide-PEG1-triazole-Ibrutinib |

| PROTAC-C | Azido-Gefitinib | This compound | Pomalidomide-PEG1-triazole-Gefitinib |

| PROTAC-D | Azido-Lapatinib | This compound | Pomalidomide-PEG1-triazole-Lapatinib |

This parallel synthesis approach, enabled by the alkyne tag on the pomalidomide building block, significantly accelerates the discovery and optimization of potent and selective protein degraders. nih.govtechnologynetworks.com The ability to rapidly generate and screen large libraries of PROTACs is crucial for identifying lead compounds with desirable pharmacological properties.

The following table summarizes the key components and their roles in the high-throughput synthesis of PROTAC libraries.

| Component | Role | Key Features |

| This compound | E3 Ligase Ligand Building Block | Contains the pomalidomide moiety for CRBN binding and a terminal alkyne for click chemistry. |

| Azide-Functionalized Target Ligands | Protein of Interest Binders | A diverse set of molecules that bind to specific target proteins and are modified with an azide group. |

| Copper(I) Catalyst | Catalyst for CuAAC Reaction | Facilitates the [3+2] cycloaddition between the alkyne and azide. |

| Reaction Platform | Parallel Synthesis Vessel | Typically a multi-well plate (e.g., 96-well or 384-well) for simultaneous reactions. |

| High-Throughput Screening Assay | Biological Evaluation | Cellular or biochemical assays to measure the degradation of the target protein. |

Molecular Mechanisms and Biological Interactions Within Pomalidomide Co Peg1 Propargyl Derived Protacs

Structural and Functional Insights into Cereblon (CRBN) Engagement

The interaction between the pomalidomide (B1683931) moiety and CRBN is the foundational step for the activity of PROTACs derived from Pomalidomide-CO-PEG1-propargyl. This engagement is a highly specific molecular recognition event that triggers a cascade of conformational changes, ultimately altering the substrate specificity of the CRBN E3 ligase complex.

Molecular Recognition of Pomalidomide by CRBN

Pomalidomide binds to CRBN, a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.gov The binding occurs within a hydrophobic pocket in the C-terminal domain of CRBN. nih.gov This pocket is uniquely shaped to accommodate the glutarimide (B196013) and phthalimide (B116566) rings of pomalidomide and its analogs.

The glutarimide portion of pomalidomide is crucial for this interaction, inserting into a tri-tryptophan pocket formed by three key tryptophan residues (Trp380, Trp386, and Trp400). researchgate.net The glutarimide is anchored in this pocket through hydrogen bonds with the backbone and sidechain of histidine 378 and the backbone of tryptophan 380. researchgate.net The phthalimide ring of pomalidomide also contributes to the binding affinity and provides a solvent-exposed surface that becomes part of the new interface for recruiting neosubstrates. pnas.org

| Key Interacting Residues in CRBN | Interacting Moiety of Pomalidomide | Type of Interaction |

| Trp380, Trp386, Trp400 | Glutarimide Ring | Hydrophobic Interactions |

| His378, Trp380 | Glutarimide Ring | Hydrogen Bonds |

Conformational Changes in CRBN Upon Pomalidomide Binding

The binding of pomalidomide to CRBN is not a simple lock-and-key mechanism; it induces significant conformational changes within the CRBN protein. nih.gov In its unbound (apo) state, CRBN exists in a more flexible or "open" conformation. Upon pomalidomide binding, CRBN undergoes a structural rearrangement to a "closed" conformation. acs.org

A critical element in this transition is the "sensor loop," a flexible region of CRBN. The binding of pomalidomide stabilizes this sensor loop into a β-hairpin structure that stacks against the drug molecule. acs.org This stabilization promotes the closure of the thalidomide-binding domain (TBD) and the N-terminal Lon protease-like domain, creating a more rigid and ordered structure. This drug-induced conformational change is essential for the subsequent recruitment of new protein substrates. nih.gov

Neosubstrate Recognition and Substrate Selectivity Modulation Induced by IMiDs

Immunomodulatory drugs (IMiDs) like pomalidomide function as "molecular glues," effectively altering the substrate specificity of the CRL4-CRBN complex. acs.org The pomalidomide-induced closed conformation of CRBN creates a novel composite binding surface. This new surface can recognize and bind proteins that are not endogenous substrates of CRBN, termed "neosubstrates." rsc.org

The phthalimide portion of pomalidomide, along with residues from the stabilized CRBN surface, forms this neomorphic interface. pnas.org This allows for the recruitment of specific proteins, most notably the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key targets in the treatment of multiple myeloma. nih.govdundee.ac.uk The degradation of these neosubstrates is a direct consequence of the altered substrate selectivity induced by pomalidomide. Other proteins, such as casein kinase 1A1 (CK1α) and GSPT1, have also been identified as neosubstrates for different IMiDs, highlighting the potential for nuanced modulation of substrate degradation. researchgate.net

Ternary Complex Formation Dynamics in PROTAC-Mediated Degradation

In the context of a PROTAC such as one derived from this compound, the interaction with CRBN is only half of the equation. The ultimate goal is to form a stable ternary complex, bringing the target protein into close proximity with the E3 ligase to facilitate ubiquitination and subsequent degradation.

Thermodynamics and Kinetics of Target Protein-PROTAC-CRBN Complex Assembly

The formation of the Target Protein-PROTAC-CRBN ternary complex is a dynamic equilibrium process. nih.gov The stability of this complex is a critical determinant of a PROTAC's degradation efficiency. A key concept in understanding this stability is cooperativity (α), which describes how the binding of one protein to the PROTAC affects the binding of the second protein. nih.gov

Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-CRBN) increases the affinity for the target protein. This is often associated with favorable protein-protein interactions between the E3 ligase and the target protein, leading to a more stable ternary complex.

Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein, often due to steric clashes or unfavorable interactions. chemrxiv.org

Non-cooperativity (α ≈ 1): The binding events are independent of each other. nih.gov

The thermodynamics and kinetics of ternary complex formation can be measured using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). researchgate.net These methods can determine dissociation constants (Kd) for binary and ternary interactions, as well as association (kon) and dissociation (koff) rates, providing a quantitative understanding of complex stability and lifetime. precisepeg.com

| Parameter | Description | Significance for PROTAC Efficacy |

| Kd (Binary) | Dissociation constant for PROTAC binding to either CRBN or the target protein individually. | Indicates the initial binding affinity of each arm of the PROTAC. |

| Kd (Ternary) | Overall dissociation constant of the ternary complex. | A lower Kd indicates a more stable ternary complex. |

| Cooperativity (α) | The factor by which the affinity of the second protein binding event is altered after the first has occurred. | High positive cooperativity generally leads to more potent degraders. biochempeg.com |

| Residence Time | The duration for which the ternary complex remains assembled. | A longer residence time can allow for more efficient ubiquitination. biochempeg.com |

Impact of Linker Characteristics (specifically PEG1) on Ternary Complex Stability and Geometry

The linker connecting the pomalidomide moiety to the target protein ligand is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex. acs.org The length, rigidity, and chemical composition of the linker dictate the relative orientation and distance between CRBN and the target protein. dundee.ac.uk

A short, single polyethylene (B3416737) glycol (PEG) unit, as in a PEG1 linker, offers a degree of flexibility while maintaining a constrained distance between the two ends of the PROTAC. sigmaaldrich.com This has several implications:

Geometry: A short linker like PEG1 significantly restricts the possible conformations the ternary complex can adopt. This can be advantageous if it pre-organizes the complex into a productive orientation for ubiquitin transfer. However, if the geometry is suboptimal, it can lead to steric clashes and negative cooperativity. dundee.ac.uk

Stability: Flexible linkers, including PEG, can help to alleviate steric hindrance and allow the two proteins to find a favorable binding interface, potentially increasing the stability of the ternary complex. acs.orgsigmaaldrich.com However, very short linkers may not provide enough flexibility to overcome unfavorable protein-protein contacts, which could destabilize the complex. sigmaaldrich.com The hydrophilicity imparted by the PEG unit can also influence the solubility and cell permeability of the PROTAC molecule. chemicalbook.com

The propargyl group in "this compound" provides a reactive handle for "click chemistry," allowing for the efficient and modular synthesis of a variety of PROTACs. This enables the rapid generation of PROTAC libraries with different target-binding warheads to screen for optimal degradation, underscoring the importance of the linker in fine-tuning the properties of the final degrader molecule.

Consequential Effects on Target Protein Ubiquitination and Proteasomal Recruitment

The primary molecular consequence of the formation of a stable ternary complex, facilitated by a this compound-derived PROTAC, is the ubiquitination of the target protein. This process is a critical prelude to the protein's subsequent recognition and degradation by the proteasome. The specifics of the linker connecting the pomalidomide moiety to the target protein-binding ligand play a crucial role in the efficiency of these downstream events.

Once the target protein is brought into proximity with the recruited Cullin-RING E3 ubiquitin ligase (CRL4^CRBN^), the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. The flexible nature of polyethylene glycol (PEG) linkers, such as the PEG1 unit in this compound, is thought to provide the necessary spatial orientation and flexibility for efficient ubiquitination of various surface-accessible lysine residues on the target protein.

The efficiency of this ubiquitination process directly correlates with the rate and extent of target protein degradation. A higher level of polyubiquitination generally leads to more efficient recognition by the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. Research has demonstrated a clear relationship between the extent of target protein ubiquitination and the maximal degradation (Dmax) and potency (DC50) of a PROTAC.

A study investigating the effects of linker length on the degradation of bromodomain-containing protein 4 (BRD4) by pomalidomide-based PROTACs provides quantitative insights into this relationship. By systematically varying the linker, researchers were able to establish a correlation between the maximal ubiquitination (UbMax) and the maximal degradation observed in both ubiquitination assays (DMax-UbDeg) and traditional Western blot analysis (DMax).

| PROTAC | Linker Composition | Target Protein | UbMax Concentration (µM) | DMax-UbDeg Concentration (µM) | DC50 (Western Blot) (µM) | DMax (Western Blot) (%) |

|---|---|---|---|---|---|---|

| C2-dBET57 | Short Alkyl Chain | BRD4 | 0.3 | 10 | 0.03 | >90 |

| C4-dBET1 | Mid-length Alkyl Chain | BRD4 | 1.0 | 10 | 0.1 | >90 |

| C8-BET6 | Long Alkyl/PEG-like Chain | BRD4 | 0.03 | 0.1 | 0.01 | >95 |

The data illustrates that a PROTAC with a longer, more flexible linker (C8-BET6) achieved maximal ubiquitination at a lower concentration, which translated to more potent degradation of the target protein. This underscores the importance of the linker in optimizing the geometry of the ternary complex for efficient ubiquitin transfer.

Following polyubiquitination, the target protein is recognized by the ubiquitin receptors of the 26S proteasome. The proteasome then unfolds and cleaves the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can subsequently engage in further rounds of target protein recruitment and ubiquitination, acting in a catalytic manner.

The propargyl group present in this compound is a versatile functional group commonly used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and modular synthesis of a diverse range of PROTACs by attaching different target-binding ligands that have been functionalized with an azide (B81097) group. This modularity is crucial for systematically exploring the structure-activity relationships of PROTACs and optimizing their degradation efficiency for a given target protein.

Based on a comprehensive review of publicly available scientific literature, there is no specific research data available for proteolysis-targeting chimeras (PROTACs) derived specifically from the chemical compound “this compound.” While this compound is recognized as a building block for the synthesis of PROTACs, detailed preclinical evaluation data as requested in the outline is not present in the accessible scientific domain.

The synthesis of PROTACs often involves the use of functionalized E3 ligase ligands like pomalidomide connected to a linker, such as a polyethylene glycol (PEG) chain, and a terminal reactive group, like propargyl for click chemistry applications. This modular approach allows for the creation of libraries of PROTACs with varying linker lengths and compositions to screen for optimal protein degradation.

However, the specific application and evaluation of PROTACs synthesized using the precise “this compound” moiety, as outlined in the requested article structure, have not been detailed in published research. This includes the absence of data for the following sections:

Application and Evaluation of Pomalidomide Co Peg1 Propargyl Derived Protacs in Preclinical Research

In Vivo Preclinical Animal Models for PROTAC Efficacy and Biodistribution:Similarly, there is a lack of published studies on the development and application of relevant animal models for disease research or the assessment of target protein degradation in specific tissues and organs for PROTACs containing “Pomalidomide-CO-PEG1-propargyl.”

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on PROTACs derived from “this compound” due to the absence of the necessary primary research data.

Pharmacodynamic Biomarker Analysis in Preclinical Models

The preclinical assessment of this compound-derived PROTACs relies heavily on the analysis of pharmacodynamic (PD) biomarkers to confirm the mechanism of action and to understand the downstream cellular consequences of target protein degradation. These biomarkers serve as indicators of the PROTAC's biological activity.

In preclinical studies, a key pharmacodynamic marker is the level of the target protein itself. For instance, when a Pomalidomide-based PROTAC is designed to target Bruton's tyrosine kinase (BTK), a critical protein in B-cell malignancies, a significant reduction in BTK protein levels is the primary indicator of PROTAC activity. confex.com This degradation is often rapid and sustained. nih.gov

Another important set of biomarkers includes the downstream signaling molecules regulated by the target protein. For example, the degradation of bromodomain and extraterminal (BET) proteins, such as BRD4, by pomalidomide-based PROTACs leads to the downregulation of the oncogene c-MYC. nih.govmdpi.com The reduction in c-MYC levels serves as a crucial secondary biomarker, confirming that the degradation of the primary target has a functional impact on cellular signaling pathways.

Furthermore, as pomalidomide (B1683931) itself is an immunomodulatory drug, PROTACs derived from it can also induce the degradation of neo-substrates of the CRBN E3 ligase, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). mdpi.com The degradation of these transcription factors is a known mechanism of action for immunomodulatory drugs and can contribute to the anti-tumor activity of the PROTAC. nih.gov Therefore, monitoring the levels of IKZF1 and IKZF3 provides insight into the broader biological effects of the pomalidomide moiety of the PROTAC.

The table below summarizes key pharmacodynamic biomarkers analyzed in preclinical models for pomalidomide-based PROTACs. While specific data for a "this compound" derived PROTAC is not available in the provided search results, the table reflects general findings for structurally similar pomalidomide-based PROTACs with short PEG linkers.

Table 1: Pharmacodynamic Biomarkers for Pomalidomide-Based PROTACs in Preclinical Models

| Biomarker Category | Specific Biomarker | Method of Analysis | Expected Change |

|---|---|---|---|

| Primary Target Engagement | Target Protein Levels (e.g., BTK, BRD4) | Western Blot, ELISA | Decrease |

| Downstream Signaling | c-MYC | Western Blot, RT-qPCR | Decrease |

| CRBN Neo-substrates | Ikaros (IKZF1) | Western Blot | Decrease |

| CRBN Neo-substrates | Aiolos (IKZF3) | Western Blot | Decrease |

| Cellular Response | Apoptosis Markers (e.g., Cleaved Caspase-3) | Western Blot, Flow Cytometry | Increase |

Preclinical Evaluation of PROTAC Activity in Defined Disease Models (e.g., lymphoma models)

The preclinical efficacy of PROTACs derived from this compound is evaluated in various disease models, with a particular focus on hematological malignancies such as lymphoma, where the targets of these PROTACs often play a critical role.

In vitro studies using lymphoma cell lines are the initial step in evaluating the anti-cancer activity of these PROTACs. For example, pomalidomide-based PROTACs targeting BTK have demonstrated potent anti-proliferative effects in mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) cell lines. nih.gov These PROTACs can effectively induce apoptosis and cell cycle arrest in these cancer cells. nih.gov

The efficacy of these PROTACs is often compared to that of small molecule inhibitors of the same target. In many cases, the PROTACs show superior potency and are able to overcome resistance mechanisms that have developed against traditional inhibitors. nih.gov For instance, certain BTK-targeting PROTACs have been shown to be effective against cell lines harboring mutations that confer resistance to covalent BTK inhibitors like ibrutinib. confex.com

Following in vitro characterization, the PROTACs are evaluated in in vivo models, typically xenograft models where human lymphoma cells are implanted into immunodeficient mice. In these models, the administration of a pomalidomide-based PROTAC has been shown to significantly inhibit tumor growth and prolong the survival of the animals. confex.comnih.gov Pomalidomide itself has demonstrated significant therapeutic activity in murine models of CNS lymphoma, where it was found to have a major impact on the tumor microenvironment. nih.gov

The table below presents a summary of the preclinical evaluation of pomalidomide-based PROTACs in lymphoma models. As with the previous section, the data is representative of pomalidomide-based PROTACs with short linkers due to the absence of specific data for the "this compound" construct in the provided search results.

Table 2: Preclinical Evaluation of Pomalidomide-Based PROTACs in Lymphoma Models

| Model Type | Specific Model | PROTAC Target | Key Findings |

|---|---|---|---|

| In Vitro | Mantle Cell Lymphoma (MCL) Cell Lines | BTK | Potent anti-proliferative activity, induction of apoptosis. |

| In Vitro | Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines | BTK | Superior activity compared to small molecule inhibitors. |

| In Vitro | Burkitt's Lymphoma (BL) Cell Lines | BRD4 | Inhibition of proliferation and activation of apoptosis. mdpi.com |

| In Vivo | MCL Xenograft Mouse Model | BTK | Significant tumor growth inhibition and degradation of BTK in tumor tissues. confex.com |

| In Vivo | CNS Lymphoma Murine Model | (Pomalidomide alone) | Reduction in tumor growth rate and prolongation of survival. nih.gov |

Advanced Chemical Biology and Medicinal Chemistry Applications of Pomalidomide Co Peg1 Propargyl

Bioorthogonal Chemistry with the Propargyl Moiety in PROTAC Development

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov The propargyl group on Pomalidomide-CO-PEG1-propargyl is an ideal functional group for such reactions, specifically for a set of transformations known as "click chemistry." nih.gov This functionality is pivotal for the modular and efficient construction of PROTACs. nih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click chemistry reaction used in PROTAC synthesis. nih.gov This reaction involves the coupling of a terminal alkyne (the propargyl group on the pomalidomide (B1683931) building block) with an azide-functionalized molecule in the presence of a copper(I) catalyst. The result is a stable triazole ring that covalently links the two components. nih.gov

In the context of PROTAC assembly, this compound serves as one of the two key modules. The other module is a ligand designed to bind to a specific target protein, which is synthetically modified to include an azide (B81097) group. By simply mixing the pomalidomide-alkyne building block and the target-binding ligand-azide in the presence of a copper catalyst, researchers can efficiently generate a complete PROTAC molecule. sigmaaldrich.comsigmaaldrich.com This modular approach dramatically accelerates the creation of new PROTACs for testing, as the same E3 ligase-binding component can be rapidly conjugated to a wide array of different target-binding ligands. nih.gov

While highly efficient, the copper catalyst used in CuAAC can be toxic to cells, limiting its application in living systems. nih.gov Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) provides a metal-free alternative. nih.govnih.gov This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a catalyst. medchemexpress.com

For the application of SPAAC with a pomalidomide-based building block, the strategy is slightly altered. Instead of a terminal propargyl group, a related building block featuring an azide would be used, such as Pomalidomide-PEG1-C2-N3. medchemexpress.com This azide-containing molecule can then be reacted with a target protein ligand that has been functionalized with a strained alkyne. The ability to perform this conjugation under metal-free conditions is a significant advantage for experiments involving live cells, enabling the in situ formation of PROTACs from their constituent parts. nih.govmedchemexpress.com

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Catalyst | Copper(I) required | None (metal-free) |

| Key Advantage | High reaction speed and efficiency for chemical synthesis. nih.gov | Biocompatible; suitable for use in living cells. nih.gov |

| Application | In vitro synthesis of PROTAC libraries. sigmaaldrich.com | In situ conjugation and live-cell labeling. medchemexpress.com |

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to study the active state of entire enzyme families directly in native biological systems. mdpi.comnih.gov ABPP utilizes chemical probes that covalently bind to the active site of enzymes. researchgate.net The propargyl group is a common feature in the design of these probes, where it serves as a bioorthogonal handle for downstream analysis. mdpi.com

An activity-based probe can be designed with three key elements: a reactive group that binds to the enzyme's active site, a linker, and a reporter tag like the propargyl alkyne. researchgate.net After the probe is introduced into a cell lysate or live cells and labels its target proteins, the propargyl handle remains available. Researchers can then use CuAAC to "click" on a reporter molecule, such as a fluorescent dye for imaging or a biotin (B1667282) tag for enrichment and subsequent identification by mass spectrometry. mdpi.comnih.gov By adapting this compound, it can be converted into a chemical probe to study CRBN or other components of the ubiquitin system.

Design and Synthesis of Chemically Diverse PROTAC Libraries for Target Identification and Validation

The development of an effective PROTAC often requires extensive optimization, as slight changes to the ligands or the connecting linker can significantly impact the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent degradation efficiency. sigmaaldrich.com this compound is an ideal tool for this process because it facilitates the rapid, parallel synthesis of large PROTAC libraries. chemicalbook.comsigmaaldrich.com

Using a modular, click-chemistry-based approach, researchers can take a single E3 ligase binder building block, like this compound, and react it with a collection of different azide-functionalized target ligands. nih.gov This allows for the systematic evaluation of how different target binders affect degradation efficacy. Similarly, a library of pomalidomide-alkyne building blocks with varying PEG linker lengths (e.g., PEG1, PEG2, PEG3) can be synthesized and clicked to a single target ligand to optimize the linker length. beilstein-journals.orgelsevierpure.comnih.gov This parallel synthesis strategy dramatically accelerates the discovery of potent and selective degraders for both target validation and therapeutic development. sigmaaldrich.comsigmaaldrich.com

| Component A: CRBN Ligand | Component B: Target Ligand (with Azide) | Resulting PROTAC (via CuAAC) |

| This compound | Azide-Ligand for Protein Kinase X | PROTAC-1 (degrades Protein Kinase X) |

| This compound | Azide-Ligand for Bromodomain Protein Y | PROTAC-2 (degrades Bromodomain Protein Y) |

| This compound | Azide-Ligand for Nuclear Receptor Z | PROTAC-3 (degrades Nuclear Receptor Z) |

Utilization in Chemical Probe Development for Unraveling Ubiquitin-Proteasome System Dynamics

The ubiquitin-proteasome system (UPS) is a complex cellular machinery responsible for controlled protein degradation, and its dysregulation is linked to numerous diseases. nih.gov Chemical probes are essential tools for dissecting the intricate mechanisms of the UPS. This compound can be readily adapted to create such probes to investigate the dynamics of the CRBN E3 ligase complex.

Instead of attaching a target-binding ligand to the propargyl group, one can conjugate other functional molecules. For example:

Fluorescent Probes: Clicking a fluorophore onto the propargyl group creates a probe that can be used in fluorescence polarization or microscopy assays to visualize the binding of pomalidomide to CRBN within cells and to quantify binding affinity.

Biotinylated Probes: Attaching a biotin tag creates an affinity probe. This probe can be used to pull down CRBN and its associated proteins from cell lysates, allowing for the identification of novel protein-protein interactions within the E3 ligase complex.

By using these specialized chemical probes, researchers can gain deeper insights into how pomalidomide engages its target E3 ligase, how PROTACs recruit this ligase, and the subsequent steps of substrate ubiquitination and degradation, thereby unraveling the complex dynamics of the UPS. nih.gov

Emerging Concepts and Future Research Directions for Pomalidomide Co Peg1 Propargyl

Strategies for Modulating CRBN-Neosubstrate Interactions via Pomalidomide (B1683931) Analogues

The interaction between the E3 ligase Cereblon (CRBN) and novel "neosubstrate" proteins, induced by immunomodulatory imide drugs (IMiDs) like pomalidomide, is a cornerstone of targeted protein degradation. nih.govnih.gov Pomalidomide and its analogues act as "molecular glues," remodeling the surface of CRBN to facilitate the recruitment and subsequent ubiquitination and degradation of specific target proteins. digitellinc.comnih.govcas.org A key area of research focuses on modifying the pomalidomide scaffold to precisely control these CRBN-neosubstrate interactions, thereby enhancing degradation potency and selectivity while minimizing off-target effects.

One prominent strategy involves the selective functionalization of the pomalidomide phthalimide (B116566) ring, particularly at the C5 position. researchgate.netnih.govdoaj.org Research has demonstrated that attaching linkers at this position can significantly influence the recruitment of neosubstrates. researchgate.net For instance, strategic modifications at the C5 position have been shown to minimize the off-target degradation of endogenous zinc-finger proteins, a common issue with pomalidomide-based PROTACs. researchgate.netnih.govdoaj.org This approach can also enhance the potency of the desired protein degradation. researchgate.net

Another approach to modulating CRBN-neosubstrate interactions is the "bump-and-hole" strategy. biorxiv.org This involves creating a "bumped" IMiD analogue that is sterically designed to not interact with wild-type neosubstrates like IKZF1 and IKZF3. biorxiv.org Concurrently, the target protein is tagged with a mutant degron containing a complementary "hole," allowing for highly selective degradation of the engineered target protein without affecting endogenous neosubstrates. biorxiv.org

Furthermore, the development of orthogonal IMiD-degron pairs offers a sophisticated method for achieving selective protein degradation. biorxiv.org By designing unique IMiD derivatives and corresponding mutant zinc finger degrons, researchers can create highly specific pairs that only interact with each other, thus avoiding the degradation of naturally occurring cellular proteins. biorxiv.org These strategies, summarized in the table below, are pivotal in refining the precision of pomalidomide-based protein degraders.

| Strategy | Description | Key Findings |

| C5 Position Functionalization | Modification of the phthalimide ring at the C5 position to alter neosubstrate recruitment. | Minimizes off-target degradation of zinc-finger proteins and can enhance on-target potency. researchgate.netnih.govdoaj.org |

| Bump-and-Hole Approach | Creation of a sterically modified ("bumped") IMiD that selectively binds to a target protein engineered with a complementary ("hole") degron. | Enables highly selective degradation of the target protein while sparing endogenous neosubstrates. biorxiv.org |

| Orthogonal IMiD-Degron Pairs | Development of unique IMiD analogues and mutant degrons that interact exclusively with each other. | Provides a highly specific system for targeted protein degradation with minimal off-target effects. biorxiv.org |

Development of Advanced Linker Technologies Beyond PEG1 for Optimized PROTAC Performance

A key trend in linker development is the move towards more rigid structures to reduce the conformational flexibility of the PROTAC molecule. nih.gov This can pre-organize the warhead and the E3 ligase ligand in a favorable orientation for ternary complex formation, potentially increasing degradation efficiency. nih.gov Examples of such rigid linkers include heterocyclic scaffolds like piperazine (B1678402) and piperidine (B6355638) rings, as well as alkynes. nih.govnih.gov These rigid linkers can also improve metabolic stability and other pharmacokinetic properties. researchgate.net

The attachment point of the linker to both the pomalidomide scaffold and the target protein ligand is also a critical parameter that requires careful optimization for each specific PROTAC. explorationpub.comnih.gov The development of a "toolbox" of linkers with varying lengths, rigidities, and chemical functionalities allows for the rapid synthesis and evaluation of PROTAC libraries to identify the optimal linker for a given target. explorationpub.com

| Linker Technology | Rationale for Development | Potential Advantages |

| Rigid Heterocyclic Scaffolds (e.g., piperazine, piperidine) | To reduce conformational flexibility and pre-organize the PROTAC for ternary complex formation. nih.gov | Improved potency, enhanced metabolic stability, and better pharmacokinetic properties. researchgate.netnih.gov |

| Alkynes | To introduce rigidity into the linker structure. nih.gov | Increased potency and modulation of cellular activity. nih.gov |

| Hydrophobically-Tuned Linkers | To balance hydrophilicity and hydrophobicity for improved cell permeability. nih.govsemanticscholar.org | Enhanced cellular uptake and bioavailability. doaj.org |

| Click Chemistry-Compatible Linkers (e.g., with azide (B81097) or alkyne functionalities) | To facilitate the rapid and modular synthesis of PROTAC libraries. nih.govexplorationpub.com | Efficient optimization of linker length, composition, and attachment points. explorationpub.com |

Expansion of Degradeable Target Protein Space through Pomalidomide-based PROTACs

Pomalidomide-based PROTACs have been instrumental in significantly expanding the range of proteins that can be targeted for degradation, including many that have been traditionally considered "undruggable." scienceopen.com By hijacking the CRBN E3 ubiquitin ligase, these bifunctional molecules can induce the degradation of a wide array of proteins implicated in various diseases. nih.govbio-techne.com

One notable area of expansion has been in the targeting of kinases. For example, pomalidomide-based PROTACs have been successfully developed to degrade Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. scienceopen.com These PROTACs have demonstrated high potency in degrading BTK, offering a potential therapeutic advantage over traditional inhibitors. scienceopen.com Similarly, PROTACs utilizing pomalidomide have been designed to target and degrade both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a critical driver in many cancers. nih.govtandfonline.comfigshare.com

The scope of pomalidomide-based PROTACs extends beyond kinases. Researchers have successfully designed degraders for histone deacetylase 8 (HDAC8), an enzyme overexpressed in various cancers. nih.gov These PROTACs have shown significant and selective degradation of HDAC8. nih.gov Furthermore, the technology has been applied to target transcription factors, which have historically been challenging to drug with small molecules. scienceopen.com For instance, the natural neosubstrates of pomalidomide, IKZF1 and IKZF3, are transcription factors. nih.govoup.com

The versatility of the pomalidomide-CRBN system allows for its application to a broad spectrum of protein classes, continually pushing the boundaries of the degradable proteome. The table below provides a snapshot of the diverse protein targets that have been successfully degraded using pomalidomide-based PROTACs.

| Target Protein | Protein Class | Therapeutic Area |

| Bruton's Tyrosine Kinase (BTK) | Kinase | Oncology |

| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | Oncology |

| Histone Deacetylase 8 (HDAC8) | Enzyme | Oncology |

| IKZF1 and IKZF3 | Transcription Factors | Oncology, Immunology |

| STAT3 | Transcription Factor | Oncology |

| Androgen Receptor (AR) | Nuclear Receptor | Oncology |

| Estrogen Receptor (ER) | Nuclear Receptor | Oncology |

Integration of Pomalidomide-CO-PEG1-propargyl into Novel Bifunctional Molecule Modalities

The versatile chemical structure of this compound, particularly its terminal propargyl group, makes it a valuable building block for the development of novel bifunctional molecule modalities beyond traditional PROTACs. These emerging modalities aim to achieve targeted protein degradation through different mechanisms of action.

One such modality is the development of covalent degraders . These molecules incorporate a reactive electrophilic "warhead" that forms a covalent bond with the target protein, leading to its irreversible inhibition and subsequent degradation. The pomalidomide moiety serves to recruit the CRBN E3 ligase, while the linker and warhead are designed to target a specific protein of interest. The propargyl group in this compound can be readily functionalized, for example, through click chemistry, to attach a suitable covalent warhead. nih.gov

Another important area is the design of molecular glues . Pomalidomide itself is a prime example of a molecular glue, inducing the degradation of neosubstrates by stabilizing the interaction between CRBN and these target proteins. nih.govmedchemexpress.cominformahealthcare.com Research is ongoing to develop novel molecular glues based on the pomalidomide scaffold with altered neosubstrate specificities. cas.orgmdpi.com By systematically modifying the pomalidomide structure, it may be possible to rationally design molecular glues that degrade specific target proteins without the need for a linker and a separate warhead. researchgate.net For instance, armed with sulfonyl exchange warheads, the molecular glue EM12 was able to covalently modify a histidine residue in CRBN, leading to the recruitment and degradation of a novel neosubstrate, NTAQ1. digitellinc.com

The development of these novel bifunctional molecules represents a significant step forward in the field of targeted protein degradation, offering new strategies to target proteins that have been difficult to address with conventional approaches.

| Bifunctional Modality | Mechanism of Action | Role of Pomalidomide Scaffold |

| Covalent Degraders | Irreversible binding to the target protein via a covalent warhead, followed by CRBN-mediated ubiquitination and degradation. | Serves as the E3 ligase-recruiting moiety. |

| Molecular Glues | Stabilization of the interaction between CRBN and a neosubstrate, leading to the neosubstrate's degradation. | Forms the core scaffold that induces the protein-protein interaction. |

High-Throughput Screening and Computational Design Approaches for Next-Generation PROTACs

The development of next-generation PROTACs, including those derived from this compound, is increasingly reliant on high-throughput screening (HTS) and computational design approaches. aganitha.ainih.govnih.gov These methods aim to accelerate the traditionally empirical and iterative process of PROTAC optimization by enabling the rapid evaluation of large libraries of compounds and providing insights into the complex structural and dynamic interactions that govern PROTAC efficacy. nih.govfoxchase.orgresearchgate.net

High-throughput screening platforms have been developed to interrogate the off-target effects of pomalidomide-based PROTACs. researchgate.net For example, HTS can be used to screen for the unwanted degradation of endogenous zinc-finger proteins, allowing for the early identification and elimination of non-selective compounds. researchgate.net Furthermore, HTS can be employed in a phenotypic screening approach to identify novel CRBN modulators from combinatorial libraries, leading to the discovery of compounds with new neosubstrate specificities. nih.gov

Computational design is playing an increasingly pivotal role in rationalizing and accelerating PROTAC development. aganitha.ainih.gov A variety of computational tools and methods are being employed:

Molecular Docking: This technique is used to predict the binding modes of PROTACs within the target protein and E3 ligase binding pockets. scienceopen.com It can also be used to model the ternary complex (target protein-PROTAC-E3 ligase), providing crucial information for linker design and optimization. scienceopen.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ternary complex, helping to assess its stability and the interactions that contribute to its formation. nih.govaganitha.ai This can aid in the design of linkers that promote a stable and productive ternary complex.

Virtual Screening: Computational methods can be used to virtually screen large libraries of potential PROTACs, prioritizing those with the highest predicted degradation activity for synthesis and experimental testing. scienceopen.com

De Novo Design: Emerging deep learning and artificial intelligence methods are being developed for the de novo design of PROTACs, including the generation of novel linkers and warheads. aganitha.aifoxchase.org

These computational approaches, often used in conjunction with experimental validation, are enabling a more rational and efficient design process for next-generation PROTACs with improved potency, selectivity, and drug-like properties. aganitha.ainih.gov

| Approach | Application in PROTAC Design | Key Advantages |

| High-Throughput Screening (HTS) | - Profiling of off-target effects. - Phenotypic screening for novel CRBN modulators. | - Rapid evaluation of large compound libraries. - Identification of compounds with desired activity profiles. |

| Molecular Docking | - Prediction of PROTAC binding modes. - Modeling of the ternary complex. | - Rationalization of structure-activity relationships. - Guidance for linker design. |

| Molecular Dynamics (MD) Simulations | - Assessment of ternary complex stability and dynamics. | - Insights into the energetic and conformational aspects of ternary complex formation. |

| Virtual Screening | - Prioritization of candidate PROTACs from large virtual libraries. | - Cost-effective exploration of a vast chemical space. |

| De Novo Design (AI/Deep Learning) | - Generation of novel PROTAC structures with desired properties. | - Potential to discover novel chemical matter for PROTAC development. |

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize and characterize Pomalidomide-CO-PEG1-propargyl with high purity?

- Methodological Answer : Synthesis typically involves coupling pomalidomide to a PEG1-propargyl linker via a carbonyl group. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized using automated synthesis platforms (e.g., SYNPLE-SC002 for PROTACs) to ensure reproducibility . Characterization requires LC-MS for molecular weight verification, NMR for structural confirmation, and purity analysis via HPLC (≥95% purity threshold). Batch-specific Certificates of Analysis (COA) should be cross-validated with in-house analytical methods to resolve discrepancies .

Q. What in vitro models are suitable for initial evaluation of this compound’s protein degradation activity?

- Methodological Answer : Use cell lines expressing CRBN (Cereblon), the primary target of pomalidomide derivatives. Design dose-response assays (e.g., 0.1–10 µM) to measure degradation efficiency of target proteins (e.g., IKZF1/3) via Western blotting. Include controls for proteasome inhibition (e.g., MG-132) to confirm mechanism . Optimize incubation times (24–72 hours) to account for kinetics of ternary complex formation .

Q. How should researchers address solubility challenges in aqueous buffers during formulation?

- Methodological Answer : Solubility limitations arise from the hydrophobic pomalidomide moiety. Use co-solvents (e.g., DMSO ≤0.1% v/v) or PEGylation strategies to improve hydrophilicity. Test solubility in PBS (pH 7.4) and cell culture media via dynamic light scattering (DLS) to detect aggregation. If precipitation occurs, modify the PEG length (e.g., PEG2 vs. PEG1) or introduce ionizable groups (e.g., carboxylates) .

Advanced Research Questions

Q. How can factorial design optimize the structure-activity relationship (SAR) of this compound in PROTAC development?

- Methodological Answer : Implement a 2×2 factorial design to test variables like PEG length (PEG1 vs. PEG2) and linker rigidity (alkyl vs. aryl). Measure outcomes such as degradation efficiency (DC50), selectivity, and cytotoxicity. Use ANOVA to identify interactions between variables and prioritize modifications. For example, PEG1 may enhance cell permeability but reduce solubility, requiring trade-offs .

Q. What strategies resolve contradictions between in vitro degradation efficacy and in vivo pharmacokinetic (PK) data?

- Methodological Answer : Discrepancies often stem from metabolic instability or poor tissue penetration. Conduct metabolite profiling (e.g., liver microsome assays) to identify degradation hotspots (e.g., ester hydrolysis). Modify the linker with stable bonds (e.g., amides) or add steric hindrance near labile groups. Validate PK parameters (Cmax, AUC) in rodent models using LC-MS/MS .

Q. How do researchers integrate theoretical frameworks (e.g., ternary complex kinetics) into experimental design for PROTAC optimization?

- Methodological Answer : Apply the “hook effect” theory to model concentration-dependent ternary complex formation. Use surface plasmon resonance (SPR) to quantify binding affinities (KD) between the PROTAC, target protein, and E3 ligase. Iteratively refine linker length and flexibility to balance binding cooperativity and cellular uptake .

Q. What statistical methods are appropriate for analyzing heterogeneous degradation responses across cell populations?

- Methodological Answer : Employ single-cell RNA sequencing (scRNA-seq) to profile subpopulations with resistance mechanisms (e.g., CRBN downregulation). Use cluster analysis to identify gene signatures correlated with reduced efficacy. Validate findings with CRISPR knockouts of resistance markers (e.g., ABC transporters) .

Methodological Considerations from Evidence

- Theoretical Frameworks : Link experimental design to protein degradation theory (e.g., ubiquitin-proteasome system kinetics) to contextualize findings .

- Data Validation : Cross-reference central lab results (e.g., proteomics) with local assays to mitigate variability .

- Ethical Compliance : Ensure informed consent and ethical approval for studies involving human-derived samples (e.g., bone marrow biopsies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.